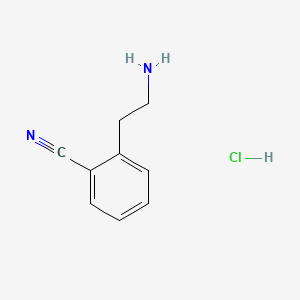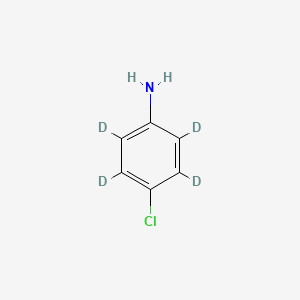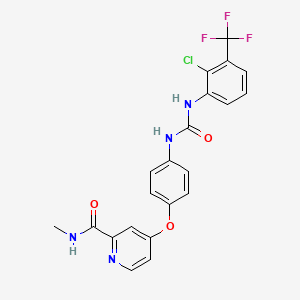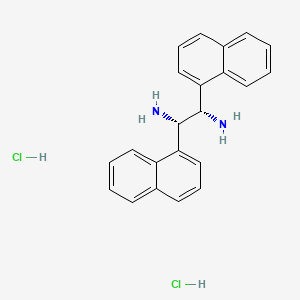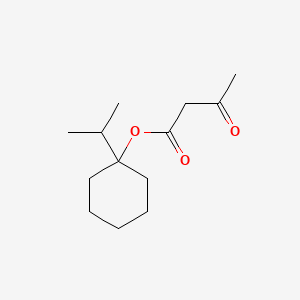
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is an organic compound that belongs to the class of esters Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetoacetic acid 1-isopropylcyclohexyl ester typically involves the esterification of acetoacetic acid with 1-isopropylcyclohexanol. This reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Acetoacetic acid+1-isopropylcyclohexanolH2SO4Acetoacetic acid 1-isopropylcyclohexyl ester+H2O
Industrial Production Methods
In an industrial setting, the production of acetoacetic acid 1-isopropylcyclohexyl ester may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process. The product is then purified through distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetoacetic acid and 1-isopropylcyclohexanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The ester can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., HCl) or bases (e.g., NaOH) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Hydrolysis: Acetoacetic acid and 1-isopropylcyclohexanol.
Reduction: 1-isopropylcyclohexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of β-keto esters and other complex molecules.
Biology: Studied for its potential role in metabolic pathways and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of acetoacetic acid 1-isopropylcyclohexyl ester involves its interaction with various molecular targets and pathways. In biological systems, it may act as a precursor to acetoacetic acid, which is a key intermediate in the metabolism of fatty acids and ketone bodies. The ester can be hydrolyzed to release acetoacetic acid, which then participates in various metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: A commonly used β-keto ester with similar reactivity and applications in organic synthesis.
Methyl acetoacetate: Another β-keto ester with similar properties but different physical characteristics.
Acetoacetic acid ethyl ester: Similar in structure but with an ethyl group instead of the 1-isopropylcyclohexyl group.
Uniqueness
(1-Propan-2-ylcyclohexyl) 3-oxobutanoate is unique due to the presence of the 1-isopropylcyclohexyl group, which imparts distinct physical and chemical properties
Propiedades
Número CAS |
15780-57-1 |
|---|---|
Fórmula molecular |
C13H22O3 |
Peso molecular |
226.316 |
Nombre IUPAC |
(1-propan-2-ylcyclohexyl) 3-oxobutanoate |
InChI |
InChI=1S/C13H22O3/c1-10(2)13(7-5-4-6-8-13)16-12(15)9-11(3)14/h10H,4-9H2,1-3H3 |
Clave InChI |
PPYGBYNQVWYCML-UHFFFAOYSA-N |
SMILES |
CC(C)C1(CCCCC1)OC(=O)CC(=O)C |
Sinónimos |
Acetoacetic acid 1-isopropylcyclohexyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


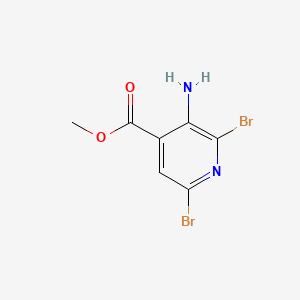
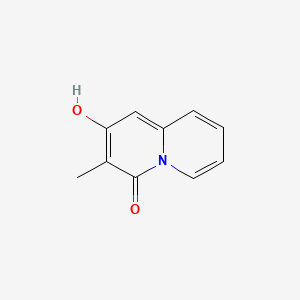
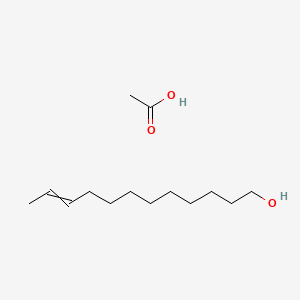
![5-Fluoro-1H-pyrazolo[4,3-B]pyridine](/img/structure/B580193.png)
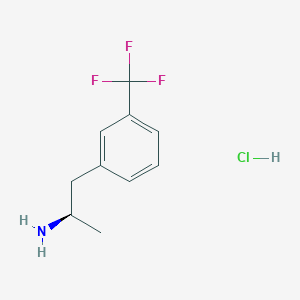
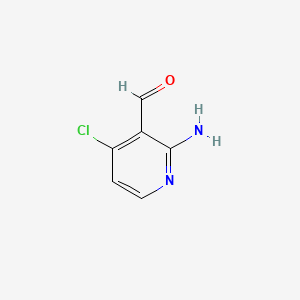
![tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate;oxalic acid](/img/structure/B580199.png)
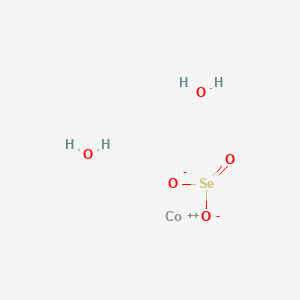
![1-Azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2,2-dithiophen-2-ylacetate](/img/structure/B580202.png)
![[(3aS,4S,6R,7S,7aR)-4-methoxy-2,2,6-trimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] methanesulfonate](/img/structure/B580204.png)
